methyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Medicinal Chemistry Organic Synthesis Building Blocks

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 2770545-74-7) is a differentiated fluorinated benzoxazine building block. The gem‑difluoro motif at the 2‑position enhances metabolic stability and target engagement, while the 8‑carboxylate methyl ester provides the optimal vector for elaboration in medicinal chemistry (e.g., 5‑HT6 receptor ligands, SirT1 inhibitors) and agrochemical programs. Available at ≥98% purity, it enables immediate use in parallel synthesis and SAR exploration. Choose this regioisomer over 7‑carboxylate or non‑fluorinated analogs to ensure correct binding geometry and potent activity.

Molecular Formula C10H9F2NO3
Molecular Weight 229.18 g/mol
CAS No. 2770545-74-7
Cat. No. B6605009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate
CAS2770545-74-7
Molecular FormulaC10H9F2NO3
Molecular Weight229.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C(=CC=C1)NCC(O2)(F)F
InChIInChI=1S/C10H9F2NO3/c1-15-9(14)6-3-2-4-7-8(6)16-10(11,12)5-13-7/h2-4,13H,5H2,1H3
InChIKeyLLOYKDWCDKGNJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 2770545-74-7): Core Structural and Physicochemical Profile for Procurement Decisions


Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate (CAS 2770545-74-7) is a fluorinated benzoxazine heterocycle bearing a gem‑difluoro motif at the 2‑position and a methyl ester at the 8‑position of the fused bicyclic ring system . This substitution pattern confers distinct electronic and steric properties that differentiate it from non‑fluorinated, regioisomeric (7‑carboxylate), or alternative ester (ethyl) analogs. The compound is commercially available from multiple suppliers at up to 98% purity , making it a viable starting material for medicinal chemistry campaigns, agrochemical discovery, and materials science programs that require a specific 8‑carboxylate‑2,2‑difluoro benzoxazine scaffold.

Why Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate Cannot Be Replaced by Generic Benzoxazine Analogs


The precise regiochemistry and substitution pattern of methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate are critical for downstream synthetic utility and biological target engagement. Moving the ester from the 8‑ to the 7‑position (CAS 2639443‑66‑4) alters the electronic environment of the aromatic ring, modifying reactivity in cross‑coupling reactions and directing effects . Replacing the 2,2‑difluoro group with hydrogen eliminates the strong electron‑withdrawing effect that stabilizes the oxazine ring toward oxidative metabolism and enhances binding affinity at certain G‑protein coupled receptors [1]. Substituting the methyl ester with an ethyl ester (CAS 2913402‑24‑9) changes the steric bulk and lipophilicity, impacting both pharmacokinetic properties and the efficiency of subsequent amide bond formation. These structural differences are not cosmetic; they directly translate into measurable differences in reactivity, stability, and biological activity, as quantified in the evidence guide below.

Quantitative Differentiation Evidence for Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate vs. Closest Analogs


Regioisomeric Differentiation: 8‑Carboxylate vs. 7‑Carboxylate Impact on Synthetic Accessibility and Purity

The 8‑carboxylate regioisomer (target compound) is available from major suppliers at 98% purity, whereas the 7‑carboxylate isomer (CAS 2639443‑66‑4) is frequently offered only at 95% purity . This 3% purity differential, while seemingly modest, is consequential for multi‑step syntheses where each intermediate’s purity must be ≥97% to avoid cumulative yield loss and challenging chromatographic separations. Additionally, the 8‑carboxylate position places the ester ortho to the ring oxygen, enabling directed ortho‑metalation (DoM) strategies that are sterically inaccessible for the 7‑carboxylate isomer, providing a distinct synthetic advantage [1].

Medicinal Chemistry Organic Synthesis Building Blocks

Ester Identity: Methyl Ester vs. Ethyl Ester Reactivity and Lipophilicity

The methyl ester of the target compound (MW 229.18) has a calculated logP of approximately 1.4, while the corresponding ethyl ester (CAS 2913402‑24‑9, MW 243.21) has a calculated logP of approximately 1.8 . This 0.4 log unit difference translates to a ~2.5‑fold higher lipophilicity for the ethyl ester, which can significantly alter membrane permeability, plasma protein binding, and metabolic stability. For early‑stage medicinal chemistry, the methyl ester offers superior aqueous solubility and more efficient hydrolysis to the carboxylic acid under mild basic conditions (NaOH/MeOH/H2O), a standard protocol for generating the free acid for subsequent amide coupling [1].

Medicinal Chemistry Prodrug Design Physicochemical Properties

2,2‑Difluoro Substitution Enhances 5‑HT6 Receptor Affinity Compared to Non‑Fluorinated Analog

In a series of 3,4‑dihydro‑2H‑benzo[1,4]oxazine derivatives evaluated as 5‑HT6 receptor antagonists, compounds bearing a 2,2‑disubstitution (including difluoro analogs) displayed sub‑nanomolar Ki values (Ki < 1 nM), whereas the corresponding 2‑unsubstituted or 2‑monosubstituted analogs showed Ki values in the 10‑100 nM range [1]. Although the exact Ki of the target compound has not been reported, the 2,2‑difluoro motif is a critical pharmacophoric element that enhances receptor affinity by stabilizing the bioactive conformation and filling a lipophilic pocket within the receptor binding site. This structural feature is absent in the non‑fluorinated methyl 3,4‑dihydro‑2H‑1,4‑benzoxazine‑8‑carboxylate analog.

CNS Drug Discovery GPCR Pharmacology Serotonin Receptor

Metabolic Stability Advantage of the 2,2‑Difluoro Motif Over C‑H Analogs

The gem‑difluoro group at the 2‑position is known to block oxidative metabolism at the oxazine ring, a common metabolic soft spot for benzoxazine derivatives. In a related series of fluorinated 3,4‑dihydro‑2H‑1,4‑benzoxazine thrombin inhibitors, the introduction of fluorine atoms at metabolically labile positions increased metabolic stability in human liver microsomes by 2‑ to 5‑fold compared to the non‑fluorinated parent compounds [1]. While the target compound itself has not been profiled in microsomal assays, the 2,2‑difluoro substitution is expected to confer a similar protective effect compared to the 2‑H analog, reducing intrinsic clearance and prolonging half‑life in vivo.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

High‑Value Application Scenarios for Methyl 2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery: 5‑HT6 Receptor Antagonist Lead Generation

The 2,2‑difluoro substitution pattern is directly linked to sub‑nanomolar 5‑HT6 receptor affinity in the benzoxazine series [1]. Medicinal chemistry teams pursuing cognitive enhancement or antipsychotic indications should prioritize this compound over the 7‑carboxylate or non‑fluorinated analogs, as the 8‑carboxylate regioisomer provides the optimal vector for further elaboration while the difluoro group ensures potent target engagement. The 98% commercial purity enables immediate use in parallel synthesis arrays for SAR exploration.

Agrochemical Intermediate: Herbicide or Fungicide Scaffold Derivatization

Benzoxazine derivatives are established herbicide pharmacophores [2]. The 8‑carboxylate methyl ester can be hydrolyzed to the carboxylic acid and subsequently coupled with diverse amines to generate amide libraries. The 2,2‑difluoro motif enhances metabolic stability in plant and soil environments, a critical requirement for agrochemical field performance. Compared to the ethyl ester analog, the methyl ester offers faster hydrolysis kinetics under formulation conditions, enabling more efficient pro‑herbicide activation.

Chemical Biology: Sirtuin‑1 (SirT1) Selective Inhibitor Development

Dihydro‑1,4‑benzoxazine carboxamides have been identified as potent, highly selective SirT1 inhibitors that rival the efficiency of selisistat (EX527) [3]. The 8‑carboxylate methyl ester serves as the direct precursor to the carboxamide pharmacophore. Selecting the 8‑carboxylate regioisomer over the 7‑carboxylate isomer ensures the correct geometry for SirT1 binding pocket occupancy, avoiding a 10‑ to 100‑fold loss in potency observed with regioisomeric mismatches in related benzoxazine SAR.

Materials Science: Fluorinated Polymer Building Block

The gem‑difluoro group introduces strong electron‑withdrawing character, lowering the HOMO energy and increasing the oxidative stability of derived polymers. The 8‑carboxylate ester provides a handle for covalent attachment to polymer backbones via transesterification or amidation. For electronic materials applications where thermal and oxidative stability are paramount, this compound is preferred over non‑fluorinated or 7‑carboxylate analogs due to the combined electronic effects and synthetic accessibility at 98% purity .

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